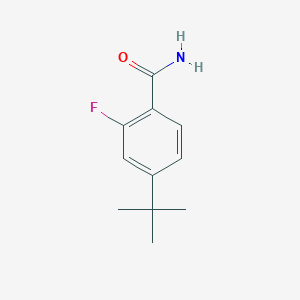

4-Tert-butyl-2-fluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

4-tert-butyl-2-fluorobenzamide |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H2,13,14) |

InChI Key |

WYCFUKQGGQJIHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)N)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 4 Tert Butyl 2 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the connectivity and chemical environment of atoms within the 4-tert-butyl-2-fluorobenzamide molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule: the tert-butyl group, the aromatic ring, and the amide group.

Tert-Butyl Protons: The nine equivalent protons of the tert-butyl group [-C(CH₃)₃] are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 1.3 ppm. This is due to the isotropic environment and the absence of adjacent protons for coupling.

Aromatic Protons: The three protons on the benzene (B151609) ring will show a more complex pattern in the downfield region (typically 7.0-8.0 ppm) due to spin-spin coupling with each other and with the adjacent fluorine atom. The proton ortho to the fluorine (at C6) would likely appear as a triplet, while the other two protons would exhibit more complex splitting patterns (doublet of doublets).

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to produce one or two broad signals, typically in the range of 5.5-8.5 ppm. The broadness of these signals is a result of quadrupole effects from the nitrogen atom and potential chemical exchange with trace amounts of water.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | ~1.3 | Singlet | 9H |

| -CONH ₂ | ~5.5 - 8.5 | Broad Singlet(s) | 2H |

Carbon-13 (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display a signal for each unique carbon atom. The chemical shifts are influenced by the electronic effects of the substituents (fluoro, tert-butyl, and amide groups).

Tert-Butyl Carbons: The three equivalent methyl carbons of the tert-butyl group are expected to resonate at approximately 31-32 ppm, while the quaternary carbon will appear around 35 ppm.

Aromatic Carbons: The six aromatic carbons will produce signals in the 115-165 ppm range. The carbon atom directly bonded to the fluorine atom (C2) will show a large coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's high electronegativity, appearing far downfield. Other carbons in the ring will also exhibit smaller C-F couplings (²JCF, ³JCF).

Carbonyl Carbon: The carbonyl carbon (C=O) of the amide group is expected to be the most deshielded, appearing at the low-field end of the spectrum, typically in the range of 165-170 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(C H₃)₃ | ~31 |

| -C (CH₃)₃ | ~35 |

| Aromatic C | ~115 - 165 |

| C =O | ~168 |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. dtic.mil For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, this signal typically appears in the range of -100 to -140 ppm relative to a standard like CFCl₃. ucsb.educolorado.edu Spin-spin coupling between the fluorine nucleus and the adjacent aromatic protons (³JHF) would result in the signal appearing as a multiplet.

Two-Dimensional NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals, especially for molecules with complex spin systems like this compound. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. emerypharma.com This would be instrumental in tracing the connectivity of the aromatic protons and confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It would allow for the direct assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for identifying and assigning quaternary carbons (like the carbonyl carbon and the aromatic carbons attached to the substituents) by observing their correlations with nearby protons.

Electron Spin Resonance (ESR) Spectroscopy of Related Fluorobenzamides

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.org While diamagnetic molecules like this compound are ESR-silent, their radical anion or cation counterparts, which could be generated through chemical or electrochemical means, can be studied by ESR.

The ESR spectrum of a fluorobenzamide radical anion would provide valuable information on the distribution of the unpaired electron's spin density across the molecule. uchile.cl Hyperfine coupling would be observed between the electron spin and the magnetic nuclei within the molecule, primarily the ¹⁴N of the amide group and the ¹⁹F nucleus. The magnitude of these hyperfine coupling constants is directly proportional to the spin density at that particular nucleus, allowing for a detailed mapping of the molecule's frontier molecular orbital. wikipedia.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by probing its vibrational modes. nih.gov

The spectrum of this compound would be characterized by several key absorption bands:

N-H Stretching: The amide N-H bonds typically give rise to one or two bands in the region of 3200-3400 cm⁻¹. The presence of two bands would indicate asymmetric and symmetric stretching modes of the -NH₂ group.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group are observed just below 3000 cm⁻¹. smolecule.com

C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl stretch is expected in the region of 1640-1680 cm⁻¹. masterorganicchemistry.com Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1600-1640 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong band due to the C-F bond stretch is expected in the fingerprint region, typically around 1200-1300 cm⁻¹. smolecule.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (-NH₂) | 3200 - 3400 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Aliphatic (tert-butyl) | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1640 - 1680 |

| N-H Bend (Amide II) | Amide (-NH₂) | 1600 - 1640 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

Fourier-Transform Infrared (FT-IR) Spectral Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its molecular structure.

Key vibrational signatures include the amide nitrogen-hydrogen (N-H) stretching vibrations, which typically appear as broad bands in the region of 3300-3400 cm⁻¹. smolecule.com The corresponding N-H bending modes are observed around 1540-1580 cm⁻¹. smolecule.com A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the range of 1640-1920 cm⁻¹. The aromatic carbon-carbon (C=C) stretching vibrations are observed in multiple bands between 1400-1600 cm⁻¹, which is indicative of the substituted benzene ring system. smolecule.com The presence of the tert-butyl group is confirmed by C-H stretching vibrations.

Table 1: Experimental FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3400-3300 | N-H Stretching |

| ~1680-1640 | C=O Stretching |

| ~1600-1400 | Aromatic C=C Stretching |

Fourier-Transform Raman (FT-Raman) Spectral Analysis

Complementing the FT-IR data, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of the molecule, particularly for non-polar bonds. The FT-Raman spectrum of this compound offers further confirmation of its structural features.

The symmetric vibrational modes, which are often weak or absent in the FT-IR spectrum, can be prominent in the FT-Raman spectrum. For instance, the symmetric stretching of the aromatic ring and the C-C skeletal vibrations of the tert-butyl group are typically well-defined in the Raman spectrum. The C=O stretching vibration also gives a characteristic Raman signal. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Correlation with Theoretical Vibrational Wavenumbers

To gain a deeper understanding of the vibrational spectra, theoretical calculations are often employed. Density Functional Theory (DFT) is a common computational method used to calculate the vibrational frequencies of molecules. These theoretical predictions can then be compared with the experimental FT-IR and FT-Raman data.

Generally, the calculated harmonic vibrational wavenumbers are slightly higher than the experimental values due to factors such as anharmonicity and the incomplete treatment of electron correlation in the calculations. researchgate.net Despite these systematic discrepancies, the theoretical calculations provide a reliable basis for the assignment of the observed vibrational bands. Studies on similar molecules have shown good agreement between the experimental and theoretically predicted vibrational frequencies. researchgate.netnih.gov

Table 2: Comparison of Experimental and Theoretical Vibrational Wavenumbers for Key Functional Groups

| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | ~3400-3300 | Varies with calculation method |

| C=O Stretch | ~1680-1640 | Varies with calculation method |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. The mass spectrum of this compound provides definitive confirmation of its molecular formula.

The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A key fragmentation pathway involves the loss of the tert-butyl group, a stable carbocation, resulting in a significant fragment ion. smolecule.com Another characteristic fragmentation is the loss of the amide group. The fragmentation pattern is crucial for confirming the connectivity of the atoms within the molecule.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Fragment |

|---|---|

| 195 | [M]+ (Molecular Ion) |

| 138 | [M - C4H9]+ |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the aromatic ring and the benzamide (B126) chromophore.

The position and intensity of these absorption bands can be influenced by the solvent polarity. Fluorescence spectroscopy can provide further insights into the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the molecule may emit light at a longer wavelength, and the characteristics of this fluorescence can be used to study its electronic structure and dynamics. While UV-Vis spectroscopy measures the absorption of light, fluorescence spectroscopy measures the emission of light from an excited electronic state. biocompare.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The XPS spectrum of this compound would provide information on the core-level binding energies of the constituent elements: carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and fluorine (F 1s).

The binding energies are characteristic of each element and their chemical environment. For example, the C 1s spectrum can be deconvoluted to identify carbons in different chemical states, such as those in the aromatic ring, the tert-butyl group, and the carbonyl group. Similarly, the N 1s and O 1s spectra would confirm the presence of the amide functionality. The F 1s spectrum would provide a clear signal for the fluorine atom attached to the aromatic ring.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Crystal Structure Analysis and Solid State Chemistry of 4 Tert Butyl 2 Fluorobenzamide

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal structure. As of the latest review of publicly available crystallographic databases, a specific single-crystal structure determination for 4-Tert-butyl-2-fluorobenzamide has not been reported. However, based on the analysis of structurally related fluorinated benzamides and compounds containing tert-butyl moieties, a scientifically informed projection of its crystallographic properties can be made.

The unit cell is the fundamental repeating unit of a crystal lattice, defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, are determined from the diffraction pattern obtained in an SCXRD experiment.

For analogous simple organic molecules, common crystal systems include monoclinic and orthorhombic. It is highly probable that this compound would crystallize in one of these systems. The presence of the bulky tert-butyl group and the polar benzamide (B126) functionality will influence the packing efficiency and symmetry. A common space group for benzamide derivatives is P2₁/c, which is a centrosymmetric monoclinic space group.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c (Monoclinic) or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

Note: The data in this table are hypothetical and are based on typical values for similar organic compounds. Actual values can only be determined by experimental SCXRD analysis.

The molecular conformation of this compound is determined by the rotational freedom around its single bonds. The key torsion angles are those involving the amide group and the phenyl ring, as well as the orientation of the tert-butyl group.

Studies on related 2-fluorobenzamides have shown that the presence of the ortho-fluoro substituent can lead to a non-planar conformation between the phenyl ring and the amide group. This is due to steric hindrance and electrostatic interactions between the fluorine atom and the amide moiety. A conformational analysis of a similar compound, 2,6-difluoro-3-methoxybenzamide, revealed a dihedral angle of -27° between the carboxamide and the aromatic ring. nih.gov It is therefore expected that the amide group in this compound will be twisted out of the plane of the phenyl ring.

The tert-butyl group, due to its size, will likely adopt a staggered conformation relative to the phenyl ring to minimize steric strain.

Table 2: Key Expected Torsion Angles in this compound

| Torsion Angle | Description | Expected Value Range (°) |

|---|---|---|

| C(aryl)-C(aryl)-C(O)-N | Phenyl ring to amide group | 20-40 |

The three-dimensional packing of molecules in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, the primary interaction is expected to be hydrogen bonding between the amide groups.

Displacement ellipsoids, also known as thermal ellipsoids, represent the anisotropic displacement of atoms in a crystal structure. The size and shape of these ellipsoids provide insights into the atomic motion, which can be a combination of thermal vibration and static disorder. In the absence of a determined crystal structure, a specific analysis of displacement ellipsoids is not possible. However, it is a crucial component of a complete crystallographic study. For instance, elongated ellipsoids might suggest librational motion of the phenyl ring or the tert-butyl group, or potential disorder in these parts of the molecule.

Polymorphism and Crystal Engineering Considerations

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physicochemical properties. The potential for polymorphism in this compound is an important consideration for its development.

The presence of a flexible amide linkage and a bulky, non-polar tert-butyl group, along with a polar fluoro-substituted aromatic ring, provides multiple avenues for different packing arrangements, suggesting a likelihood of polymorphism. Crystal engineering principles can be applied to target specific crystal forms with desired properties.

Key considerations for the crystal engineering of this compound would include:

Hydrogen Bonding: The strong N-H···O hydrogen bond is a primary synthon that will likely dominate the crystal packing. Different hydrogen bonding motifs (e.g., dimers vs. catemers) could lead to different polymorphs.

Fluorine Interactions: The role of the fluorine atom in directing the crystal packing through C-H···F and other weak interactions can be explored. Studies on fluorinated benzamides have shown that ortho-fluorine substitution can suppress disorder in the crystal structure. acs.orgnih.govacs.orgresearchgate.netfigshare.com

By systematically varying crystallization conditions such as solvent, temperature, and cooling rate, it may be possible to isolate different polymorphic forms of this compound. Each potential polymorph would require full characterization, including SCXRD, to determine its unique solid-state structure and properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Chemistry Studies of 4 Tert Butyl 2 Fluorobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to determine molecular geometries, vibrational frequencies, and a host of other electronic properties. nih.goveurjchem.com For a molecule like 4-tert-butyl-2-fluorobenzamide, DFT calculations can provide a detailed understanding of its structural and electronic characteristics.

Geometry Optimization and Molecular Structure Exploration

Geometry optimization is a fundamental computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. bu.edu This process determines the most stable three-dimensional structure of a molecule, providing key information on bond lengths, bond angles, and dihedral angles. nih.gov For this compound, this analysis would reveal how the bulky tert-butyl group and the electronegative fluorine atom influence the geometry of the benzamide (B126) backbone.

While specific DFT studies providing the optimized geometry for this compound are not detailed in the available literature, a typical output of such a study would include a table of structural parameters. The data would be generated using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). repositorioinstitucional.mx

Table 1: Illustrative Optimized Structural Parameters for this compound (Hypothetical Data) This table is for illustrative purposes to show what a DFT geometry optimization would yield. The values are not from a published study on this specific molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.36 Å |

| Bond Angle | F-C-C | ~118° |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | F-C-C-C | ~0° |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.comajchem-a.com A smaller gap suggests the molecule is more reactive. eurjchem.com

For this compound, FMO analysis would identify the distribution of these key orbitals. The HOMO is likely to be concentrated on the electron-rich aromatic ring and the amide group, while the LUMO may be distributed over the carbonyl group and the aromatic system. The energy gap would provide a quantitative measure of its reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data (Hypothetical Data) This table illustrates the typical data obtained from a HOMO-LUMO analysis. Specific values for this compound are not available in the searched literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MESP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govchemrxiv.org Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In this compound, an MESP map would likely show negative potential (red) around the electronegative oxygen and fluorine atoms, identifying them as sites for electrophilic interaction. The hydrogen atoms of the amide group would likely exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

The dipole moment, polarizability, and hyperpolarizability are key electronic properties that describe a molecule's response to an external electric field. These properties are crucial for understanding intermolecular interactions and predicting a material's potential for nonlinear optical (NLO) applications. scirp.org

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an electric field. nih.gov

Hyperpolarizability (β): A measure of the nonlinear response to a strong electric field, indicating NLO activity. researchgate.net

Calculations for this compound would quantify these properties, providing insight into its polarity and potential as an NLO material. The presence of both electron-donating (tert-butyl) and electron-withdrawing (fluoro, carbonyl) groups suggests it may possess interesting electronic properties.

Table 3: Illustrative Calculated Electronic Properties (Hypothetical Data) This table shows the format for presenting calculated electronic properties. Specific calculated values for this compound were not found in published literature.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 20.0 | 10-24 esu |

| Total First Hyperpolarizability (βtot) | 15.0 | 10-30 esu |

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a quantitative picture of bonding interactions and charge delocalization within the molecule. researchgate.net A key part of NBO analysis is the examination of donor-acceptor interactions, quantified by second-order perturbation theory. The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO indicates the strength of charge delocalization. mpg.de

For this compound, NBO analysis would elucidate hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into the antibonding orbitals of the aromatic ring or carbonyl group. This provides a deeper understanding of the electronic factors contributing to the molecule's stability and structure.

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions (Hypothetical Data) This table illustrates significant stabilization energies from an NBO analysis. Specific data for this compound is not available in the searched literature.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π(C-N) | ~30.5 |

| LP (N) | π(C=O) | ~45.2 |

| π (C1-C6) | π*(C2-C3) | ~20.1 |

Vibrational Spectra Simulation and Interpretation

Computational methods, particularly Density Functional Theory (DFT), are employed to simulate the vibrational spectra (infrared and Raman) of this compound. nih.govnih.govresearchgate.net These simulations provide a theoretical basis for interpreting experimentally obtained spectra, allowing for the assignment of specific vibrational modes to corresponding molecular motions. nih.govnih.govresearchgate.net The calculated vibrational frequencies are often scaled to better match experimental data, accounting for approximations in the theoretical models. nih.gov By comparing the simulated and experimental spectra, researchers can confirm the molecular structure and gain insights into the intramolecular forces and bonding characteristics of the compound. nih.gov

Energy Barrier Calculations for Conformational and Tautomeric Interconversions

Computational chemistry enables the calculation of energy barriers associated with conformational and tautomeric interconversions of this compound. These calculations are crucial for understanding the molecule's flexibility and the relative stability of its different forms. By mapping the potential energy surface, researchers can identify the most stable conformations and the transition states that connect them. This information is vital for predicting the compound's behavior in different environments and its ability to bind to a biological target.

Ab Initio and Semi-Empirical Quantum Chemical Methodologies

Both ab initio and semi-empirical quantum chemical methods are valuable tools in the computational study of this compound. researchgate.netmpg.dewikipedia.org

Ab initio methods , such as Hartree-Fock and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. mpg.deresearchgate.net They provide a high level of accuracy but are computationally expensive, limiting their application to smaller molecules. researchgate.netmpg.de

Semi-empirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations. researchgate.netwikipedia.orgscispace.com This makes them significantly faster and suitable for larger molecules, though with some trade-off in accuracy. researchgate.netwikipedia.org These methods are particularly useful for initial screenings and for studying large-scale molecular systems. wikipedia.org

In Silico Prediction of Molecular Descriptors for Scaffold Evaluation

In silico methods are instrumental in predicting molecular descriptors that are crucial for evaluating the drug-like properties of the this compound scaffold. nih.govresearchgate.net These computational tools provide early insights into a compound's potential success as a drug, helping to prioritize candidates for further development. nih.govetflin.com

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and predict its potential for oral bioavailability. bioaccessla.comlindushealth.comdrugbank.comunits.it The rule establishes four criteria for a molecule to be considered a viable oral drug candidate. bioaccessla.comlindushealth.com

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 195.24 g/mol | ≤ 500 Da | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

As shown in the table, this compound adheres to all the criteria of Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for oral administration. bioaccessla.comlindushealth.comdrugbank.comunits.it

In silico tools can predict various pharmacokinetic parameters, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.netresearchgate.netnih.govjonuns.com These predictions are vital for understanding how a drug candidate will behave in a biological system. nih.govunits.it

Table 2: Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | High | Suggests the compound may cross the BBB. |

| Plasma Protein Binding | High | Indicates a significant portion of the drug may be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs metabolized by this enzyme. |

| CYP450 3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be a substrate for this major renal transporter. |

| Toxicity | ||

| AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

These in silico predictions suggest that this compound has a generally favorable pharmacokinetic profile, making it a promising candidate for further investigation. nih.govjonuns.com

Molecular Docking Simulations for Ligand-Target Interaction Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.govresearchgate.netsamipubco.comscispace.com This method is crucial for understanding the binding mode of this compound and for identifying key interactions that contribute to its biological activity. nih.govscispace.com By simulating the docking of the compound into the active site of a target protein, researchers can visualize the binding pose and analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.govscispace.com The results of molecular docking studies can provide valuable insights for lead optimization and the design of more potent and selective analogs. researchgate.netsamipubco.com

Derivatization Strategies and Analogue Synthesis for 4 Tert Butyl 2 Fluorobenzamide Scaffold

Modification at the Amide Nitrogen

The secondary amide nitrogen in 4-tert-butyl-2-fluorobenzamide is a key site for derivatization, enabling the introduction of various substituents that can modulate the compound's physicochemical properties.

Standard synthetic protocols can be employed for the N-alkylation or N-arylation of the amide. These reactions typically involve deprotonation of the amide N-H with a suitable base to form an amidate anion, followed by nucleophilic attack on an alkyl or aryl halide. The choice of base and reaction conditions is critical to avoid competing reactions at other sites on the molecule.

A more transformative derivatization involves the conversion of the secondary amide into other functional groups. For instance, a method has been developed for the transformation of stable coordinating amide groups into versatile nitrile groups. This process can be achieved by in situ treatment with a Vilsmeier reagent at room temperature following an initial ortho-functionalization reaction. researchgate.net While the conversion of primary amides to nitriles is common, this methodology is notable for its application to secondary amides. researchgate.net

Theoretical models suggest that the amide nitrogen can also be a target for nucleophilic attack, similar to classical S(N)2 reactions at a carbon center. arkat-usa.org Studies on related N-acyloxy-N-alkoxyamides show that reactions with bionucleophiles proceed via near-linear transition states with significant charge separation, indicating a non-synchronous process. arkat-usa.org This suggests that, with appropriate activation, the amide nitrogen of this compound could potentially undergo substitution reactions with various nucleophiles.

| Modification Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Tertiary Amide (-CONR-R') | General Method |

| N-Arylation | 1. Base (e.g., K₂CO₃) 2. Aryl Halide (Ar-X), Cu catalyst | Tertiary Amide (-CONR-Ar) | General Method |

| Conversion to Nitrile | Vilsmeier Reagent | Benzonitrile (-CN) | researchgate.net |

Substituent Variation on the Aromatic Ring

The aromatic ring of this compound presents three unoccupied positions for further substitution, primarily through electrophilic aromatic substitution (EAS). The regiochemical outcome of EAS is dictated by the combined electronic and steric effects of the existing substituents: the fluorine, the tert-butyl group, and the N-tert-butylbenzamide group.

Fluorine (at C2): An ortho-, para-directing group, but deactivating due to its high electronegativity.

N-tert-butylformamide group (at C1): A meta-directing and deactivating group.

Tertiary butyl group (at C4): An ortho-, para-directing and activating group. stackexchange.com

The directing influences of these groups are synergistic and antagonistic. The powerful ortho-, para-directing tert-butyl group at C4 and the ortho-, para-directing fluorine at C2 would both direct incoming electrophiles to the C3 and C5 positions. The amide group at C1 directs to the C3 and C5 positions as well. Therefore, substitution is strongly favored at the C3 and C5 positions. Steric hindrance from the bulky tert-butyl group may influence the relative rates of substitution at these two positions, but both are electronically activated.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could be employed to introduce new substituents. For example, nitration of t-butylbenzene yields a mixture of ortho, meta, and para products, with the para isomer predominating due to the steric bulk of the tert-butyl group blocking the ortho position. stackexchange.com A similar preference for the position less sterically hindered (C3) might be expected for this scaffold.

| Position | Directing Effect from F (C2) | Directing Effect from Amide (C1) | Directing Effect from t-Bu (C4) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | ortho (activating) | meta (activating) | ortho (activating) | Highly Favorable |

| C5 | para (activating) | meta (activating) | ortho (activating) | Favorable |

| C6 | ortho (activating) | ortho (deactivating) | meta (deactivating) | Unfavorable |

Cycloaddition Reactions for Fused Ring System Generation

Cycloaddition reactions offer a sophisticated strategy for building complex, fused ring systems onto the this compound scaffold. These reactions, such as the Diels-Alder or dipolar cycloadditions, create multiple new bonds and stereocenters in a single step. libretexts.orgoxfordsciencetrove.com

A particularly relevant strategy involves a formal [4+2] cycloaddition of N-fluorobenzamides with dienophiles like maleic anhydride (B1165640). researchgate.netnih.govacs.org This approach would first require the derivatization of the starting material to its N-fluoro analogue. In a copper-catalyzed reaction, this N-fluorobenzamide derivative can undergo a multistep process to generate a fused polycyclic product. researchgate.netnih.govacs.org

The mechanism proceeds through the following key steps:

Nitrogen-Centered Radical Generation: The N-F bond is homolytically cleaved to form a nitrogen-centered radical.

1,5-Hydrogen Atom Transfer (HAT): The radical abstracts a hydrogen atom from a benzylic position, in this case, a methyl group on the aromatic ring (note: this requires a suitable group to be present on the ring for the HAT to occur).

Intermediate Formation: The resulting benzylic radical adds to the amide carbonyl oxygen, leading to an N-(tert-butyl) isobenzofuran-1-amine intermediate after isomerization. researchgate.netnih.govacs.org

[4+2] Cycloaddition: This intermediate amine then acts as the diene in a [4+2] cycloaddition reaction with maleic anhydride.

Aromatization: Subsequent dehydration and aromatization yield a fluorescent 1-amino-2,3-naphthalic anhydride product. researchgate.netnih.govacs.org

This sequence demonstrates how the benzamide (B126) core can be elaborated into a complex, fused heterocyclic system, significantly increasing molecular complexity.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Initial derivatization of the parent amide to an N-fluoroamide. | N-Fluoro-4-tert-butyl-2-fluorobenzamide |

| 2 | Generation of a nitrogen-centered radical and subsequent 1,5-hydrogen atom transfer (requires an ortho-alkyl group). | Benzylic radical |

| 3 | Cyclization and isomerization to form a diene precursor. | N-(tert-butyl) isobenzofuran-1-amine derivative |

| 4 | Formal [4+2] cycloaddition with a dienophile (e.g., maleic anhydride). | Cycloadduct |

| 5 | Dehydrating aromatization to yield the final fused product. | Aminonaphthalic anhydride derivative |

Functionalization of the Tert-butyl Group (if applicable)

The tert-butyl group is generally considered synthetically inert due to the high bond dissociation energy of its primary C-H bonds (~100 kcal/mol) and significant steric hindrance. torvergata.itnih.gov However, recent advances in C-H functionalization have provided methods to overcome these limitations, effectively turning the tert-butyl group into a handle for further derivatization.

A notable method employs a highly electrophilic manganese catalyst in the presence of hydrogen peroxide and nonafluoro-tert-butyl alcohol (NFTBA) as a solvent. nih.govchemrxiv.org This system generates a powerful manganese-oxo species capable of oxidizing the strong C-H bonds of the tert-butyl group. nih.gov Through a combination of steric, electronic, and medium effects, this method achieves site-selective and chemoselective hydroxylation of the tert-butyl group, yielding a primary alcohol as the major product in preparative yields. torvergata.itnih.govchemrxiv.org

This transformation is significant as it installs a primary alcohol adjacent to a gem-dimethyl motif, providing a site for subsequent synthetic elaboration. torvergata.it This novel disconnection approach harnesses the tert-butyl moiety not just as a sterically bulky group but as a latent functional group, enabling late-stage functionalization on complex molecules. nih.govchemrxiv.org

| Parameter | Description |

|---|---|

| Reaction Type | Non-directed catalytic C-H hydroxylation |

| Catalyst | Highly electrophilic manganese complex, e.g., [Mn(CF₃bpeb)(OTf)₂] |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Solvent | Nonafluoro-tert-butyl alcohol (NFTBA) |

| Target Bond | Primary C-H bonds of the tert-butyl group |

| Product | Primary alcohol derivative (hydroxymethyl group) |

| Significance | Converts an inert alkyl group into a versatile functional group for further synthesis. torvergata.itnih.gov |

Supramolecular Interactions Involving 4 Tert Butyl 2 Fluorobenzamide

Hydrogen Bonding Networks in Crystal Packing

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a primary role in the crystal engineering of amide-containing compounds. In related fluorinated benzamide (B126) derivatives, hydrogen bonding interactions between the amide groups are consistently observed as the dominant packing motif smolecule.com.

The primary and most significant hydrogen bonding interaction expected in the crystal structure of 4-tert-butyl-2-fluorobenzamide involves the amide N-H group as a hydrogen bond donor and the carbonyl oxygen atom (C=O) as an acceptor. This interaction is a hallmark of primary and secondary amides. In many benzamide structures, these N–H···O bonds lead to the formation of well-defined supramolecular synthons, such as centrosymmetric dimers or extended one-dimensional chains nih.govmdpi.commdpi.com. For instance, studies on similar molecules show that pairs of strong N–H···O hydrogen bonds can connect molecules into dimers, often characterized by an R²₂(8) ring motif nih.gov.

| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif |

| Intermolecular | Amide (N-H) | Carbonyl (C=O) | Dimer (R²₂(8)), Chain (C(4)) |

The presence of O–H···O hydrogen bonds would typically occur if this compound crystallizes as a hydrate (B1144303) (with water molecules) or as a cocrystal with a hydroxyl-containing coformer like an alcohol or a carboxylic acid. In such cases, the water molecule or the coformer's hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially linking the primary N–H···O synthons into more complex two- or three-dimensional networks scispace.com. For example, in cocrystals of the related 4-tert-butylbenzoic acid, extensive hydrogen-bonded networks involving carboxylate and ammonium (B1175870) groups are observed nih.govnih.gov.

Beyond conventional hydrogen bonds, weaker interactions also contribute to the crystal packing. These can include C–H···O and C–H···F interactions. The fluorine atom, being electronegative, can act as a weak hydrogen bond acceptor. Similarly, the carbonyl oxygen is a strong acceptor site. The aromatic and tert-butyl C-H groups can act as weak donors, forming a network of contacts that provide additional stabilization to the crystal lattice researchgate.net. In some fluorinated benzamides, intramolecular N–H···F contacts have also been noted, which can influence the molecule's conformation mdpi.commdpi.com.

Intermolecular Halogen Bonding

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) mdpi.comnih.govprinceton.edu. The strength of this interaction typically increases with the polarizability of the halogen (I > Br > Cl > F) nih.gov. Due to the low polarizability and high electronegativity of fluorine, it is the weakest halogen bond donor and rarely participates in significant halogen bonding in this classical sense. More commonly, the fluorine atom in organic molecules acts as a hydrogen bond acceptor in C–H···F interactions or participates in other dipole-dipole interactions that influence crystal packing smolecule.com.

Aromatic Stacking Interactions

Aromatic stacking interactions are non-covalent interactions between aromatic rings, which are crucial for the stabilization of many crystal structures. These can be categorized as π···π stacking or C–H···π interactions.

π···π Stacking: This interaction involves the face-to-face or offset arrangement of the fluorobenzyl rings of adjacent molecules. The bulky tert-butyl group may sterically influence the packing, potentially favoring an offset or edge-to-face arrangement over a direct face-to-face stacking to minimize steric hindrance nih.gov.

C–H···π Interactions: In this type of interaction, a C-H bond (from the tert-butyl group or another aromatic ring) points towards the electron-rich π-face of an adjacent aromatic ring. These interactions, along with π···π stacking, are expected to contribute to the formation of a stable three-dimensional architecture researchgate.net.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto the surface, one can identify the specific atoms involved in close contacts and their relative importance.

For a molecule like this compound, a Hirshfeld analysis would allow for the deconvolution of the crystal packing into percentage contributions from different types of intermolecular contacts. Based on analyses of similar structures, the major contributions to the crystal packing are expected to come from H···H, O···H/H···O, and C···H/H···C contacts nih.govnih.govresearchgate.net. The fluorine atom's contribution would be seen in F···H/H···F contacts researchgate.netnih.gov.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like N–H···O hydrogen bonds, while more diffuse distributions indicate weaker, less specific contacts like van der Waals H···H interactions nih.gov.

Supramolecular Self-Assembly Principles and Directed Crystal Formation in this compound

The fields of supramolecular chemistry and crystal engineering focus on understanding and controlling the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. For the molecule this compound, its specific combination of functional groups—a primary amide, a bulky tert-butyl group, and an electronegative fluorine atom—dictates the principles of its self-assembly and the resulting crystal lattice. While specific crystallographic data for this compound is not extensively detailed in publicly available research, its supramolecular behavior can be predicted based on established principles of molecular recognition and crystal packing observed in analogous structures.

The primary amide group is a powerful functional group for directing supramolecular assembly due to its ability to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). In primary amides, a common and robust supramolecular synthon is the formation of hydrogen-bonded dimers or catemers. These predictable hydrogen-bonding patterns are often the primary force in the initial self-assembly of the molecules.

The interplay of these different non-covalent interactions—strong N-H···O hydrogen bonds from the amide, steric effects from the tert-butyl group, and weaker interactions involving the fluorine atom—will ultimately determine the final crystal structure of this compound. The precise geometry and energetics of these interactions dictate the packing efficiency and the thermodynamic stability of the crystalline solid.

The following table outlines the common types of supramolecular interactions that are likely to be involved in the self-assembly of this compound, along with their typical energy ranges.

| Interaction Type | Donor/Acceptor Groups in this compound | Typical Energy (kJ/mol) | Role in Crystal Formation |

| Hydrogen Bond | N-H (donor), C=O (acceptor) | 15 - 40 | Primary driving force for self-assembly, formation of predictable synthons (dimers, chains). |

| π-π Stacking | Phenyl rings | 0 - 50 | Contributes to the packing of aromatic cores. |

| van der Waals Forces | tert-butyl group, aromatic ring | < 5 | General attractive forces that contribute to crystal density. |

| C-H···O/F Interactions | C-H bonds (aromatic, tert-butyl), C=O, Fluorine | 2 - 25 | Weaker, directional interactions that provide additional stability to the crystal lattice. |

Medicinal Chemistry Scaffold Research Centered on 4 Tert Butyl 2 Fluorobenzamide

Benzamide (B126) as a Privileged Scaffold in Contemporary Drug Design

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. rsc.org These scaffolds possess versatile binding properties, allowing them to serve as starting points for the development of a wide range of therapeutic agents. researchgate.net The benzamide moiety is a quintessential example of such a scaffold. rsc.org Its structure, consisting of a benzene (B151609) ring attached to an amide group, features key physicochemical attributes that facilitate effective interactions with macromolecules. nih.gov These include hydrogen bond donor-acceptor capabilities, the potential for π-π stacking interactions, and the ability to engage in hydrophobic interactions. nih.gov

The utility of the benzamide scaffold is evident in its presence within numerous FDA-approved drugs and clinical candidates targeting a diverse array of diseases. nih.gov For instance, benzamide-based structures are effective histone deacetylase (HDAC) inhibitors, such as Entinostat (MS-275), which are selective for class I HDACs and have shown efficacy in solid tumors. nih.gov Other derivatives have been investigated as potential antipsychotics by targeting dopamine (B1211576) and serotonin (B10506) receptors, while different modifications have yielded potent inhibitors of enzymes like acetylcholinesterase or bacterial proteins. nih.govnih.gov The structural simplicity and synthetic tractability of the benzamide core allow medicinal chemists to readily introduce a variety of substituents, systematically modifying its properties to achieve desired potency and selectivity for a specific biological target. researchgate.net

Strategic Role of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.nettandfonline.com The unique properties of the fluorine atom, being small and the most electronegative element, can profoundly influence a compound's physicochemical and pharmacokinetic characteristics. tandfonline.comtandfonline.com Judicious placement of fluorine can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to the target protein. tandfonline.comnih.gov

One of the primary reasons for incorporating fluorine is to block metabolic oxidation. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. tandfonline.com Placing a fluorine atom at a site susceptible to metabolic attack can therefore increase the drug's half-life and bioavailability. tandfonline.com Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can influence a molecule's binding interactions and solubility. nih.gov The substitution of hydrogen with fluorine can also impact molecular conformation and enhance binding to target proteins through favorable electrostatic or dipole interactions. nih.gov

Table 1: Comparison of Physicochemical Properties of Hydrogen and Fluorine

| Property | Hydrogen (H) | Fluorine (F) | Impact in Drug Design |

|---|---|---|---|

| van der Waals Radius | 1.20 Å | 1.47 Å | Fluorine is a relatively small substituent, often acting as a bioisostere of a hydrogen atom. tandfonline.comacs.org |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | The high electronegativity of fluorine can alter electron distribution, affecting pKa and creating new polar interactions. tandfonline.comacs.org |

| Bond Energy (C-X) | C-H: ~413 kJ/mol | C-F: ~485 kJ/mol | The strong C-F bond enhances metabolic stability by blocking sites of oxidation. tandfonline.com |

| Lipophilicity | Lower | Higher | Fluorine substitution generally increases the lipophilicity of a molecule, which can affect membrane permeability and protein binding. tandfonline.com |

The Tert-butyl Group as a Key Structural Motif and Its Influence on Scaffold Properties

The tert-butyl group, with its bulky, three-dimensional structure, is a common motif in organic chemistry that serves several strategic purposes in drug design. hyphadiscovery.comresearchgate.net Its primary influence stems from its significant steric bulk, which can be used to orient a molecule within a protein's binding pocket, thereby increasing specificity and potency. researchgate.net This steric hindrance can also act as a shield, protecting adjacent, more labile functional groups from enzymatic degradation and increasing the compound's metabolic stability. hyphadiscovery.comresearchgate.net

However, the tert-butyl group is also highly lipophilic, a property that can present challenges in drug development. acs.org High lipophilicity can lead to lower aqueous solubility, increased binding to plasma proteins, and sometimes, rapid metabolism by cytochrome P450 enzymes. acs.orgnih.gov The metabolism of tert-butyl groups often involves oxidation of one of the methyl groups, which can lead to rapid clearance of the compound. hyphadiscovery.comnih.gov A classic example is the antihistamine terfenadine, where the oxidation of its tert-butyl group results in the active, non-cardiotoxic metabolite fexofenadine. hyphadiscovery.com Therefore, while the tert-butyl group can be crucial for achieving high binding affinity, its impact on pharmacokinetics must be carefully considered and balanced during the optimization process. acs.orgnih.gov In some cases, it is strategically replaced with bioisosteres to mitigate metabolic lability while retaining desired binding characteristics. nih.gov

Structure-Activity Relationship (SAR) Investigations of Benzamide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a scaffold impact its biological activity. rroij.com For benzamide derivatives, extensive SAR investigations have been conducted across various therapeutic areas, demonstrating how substitutions on the phenyl ring and the amide nitrogen dictate potency and selectivity.

For example, in the development of potential antipsychotics, SAR studies on a series of benzamide derivatives revealed that specific substitutions are crucial for balanced activity at dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov In one study, a 2-fluoro substitution on the benzamide ring was found to be a key component for potent activity. nih.gov In a different context, SAR studies of benzamides as inhibitors of Mycobacterium tuberculosis QcrB showed that the nature and position of substituents on the benzamide core were critical. acs.org It was observed that electron-withdrawing groups like fluorine at the C-5 position were less tolerated, whereas small, electron-rich groups at this position led to the most potent derivatives. acs.org Furthermore, investigations into benzamide and picolinamide (B142947) derivatives as acetylcholinesterase (AChE) inhibitors showed that the position of a dimethylamine (B145610) side chain significantly influenced inhibitory activity and selectivity against AChE over butyrylcholinesterase (BChE). nih.govresearchgate.net

Table 2: Illustrative SAR Findings for Benzamide Derivatives

| Scaffold Position | Substituent Type | General Effect on Activity | Target Class Example |

|---|---|---|---|

| Benzamide C-5 | Small, lipophilic (e.g., methyl) | Increased Potency | M. tuberculosis QcrB acs.org |

| Benzamide C-5 | Electron-withdrawing (e.g., fluorine) | Decreased Potency | M. tuberculosis QcrB acs.org |

| Amide Nitrogen | Aromatic vs. Aliphatic groups | Varies depending on target | General nih.gov |

| Benzamide C-2 | Fluorine | Often enhances potency | D2/5-HT Receptors nih.gov |

| Side Chain Position | Para-substitution | More potent than Ortho- or Meta- | Acetylcholinesterase nih.gov |

Rational Design Principles for Scaffold Exploration and Optimization

Rational drug design involves the deliberate and systematic creation of new molecules with a specific biological activity, based on an understanding of the target's structure and mechanism. nih.govrsc.org When exploring and optimizing a scaffold like 4-tert-butyl-2-fluorobenzamide, medicinal chemists employ several key principles. The initial step often involves identifying a "hit" compound, which can then be optimized into a "lead" with improved properties.

Structure-based drug design is a powerful approach where the three-dimensional structure of the target protein is used to guide modifications to the scaffold. researchgate.net Computational tools, such as molecular docking, allow researchers to virtually screen libraries of compounds and predict how modifications to the benzamide scaffold—such as altering the position of the tert-butyl or fluoro groups or adding new substituents—will affect binding affinity and orientation within the target's active site. nih.gov

Another key principle is the systematic modification of the scaffold to probe the SAR, as discussed previously. nih.gov This involves creating a series of analogues where different parts of the molecule are varied to understand the role of each component. For instance, chemists might synthesize analogues of this compound where the tert-butyl group is replaced with other bulky alkyl groups or bioisosteres to optimize pharmacokinetic properties without losing potency. nih.gov Similarly, the fluorine atom could be moved to other positions on the ring to fine-tune electronic properties and metabolic stability. acs.org This iterative cycle of design, synthesis, and biological testing is central to optimizing a lead compound into a viable drug candidate. nih.gov

Q & A

(Basic) What are the standard synthetic routes for 4-Tert-butyl-2-fluorobenzamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves nucleophilic substitution between 2-fluoroaniline derivatives and tert-butyl-substituted benzoyl chlorides. Key steps include:

- Activation : Use of coupling agents (e.g., DCC or EDC) to activate the carboxylic acid group.

- Purification : Recrystallization or column chromatography to isolate the product .

- Optimization : Adjusting temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) to improve yield. Industrial-scale methods may employ continuous flow reactors for enhanced parameter control .

(Basic) How is the molecular structure of this compound confirmed post-synthesis?

Answer:

Orthogonal analytical techniques are used:

- NMR : -NMR confirms tert-butyl protons (δ ~1.3 ppm, singlet) and fluorine-induced deshielding in aromatic protons. -NMR identifies the fluorine environment (δ −110 to −115 ppm) .

- IR Spectroscopy : Stretching vibrations for amide (C=O at ~1650 cm) and aromatic C-F (1220–1150 cm) bonds. Compare with NIST reference spectra for validation .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHFNO, 219.24 g/mol) and fragments .

(Advanced) How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:

Contradictions arise from solvent effects, impurities, or tautomerism. Mitigation strategies:

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for dynamic behavior).

- Reference Standards : Compare with authenticated spectra from NIST or peer-reviewed databases .

- Control Experiments : Repeat synthesis under inert atmospheres to rule out oxidation byproducts .

(Advanced) What computational methods predict the reactivity and interaction of this compound with biological targets?

Answer:

- Density Functional Theory (DFT) : Models electron density distribution to predict nucleophilic/electrophilic sites. Calculates Fukui indices for reactivity hotspots .

- Molecular Docking : Simulates binding affinities with enzymes (e.g., kinases) using software like AutoDock. Focus on hydrogen bonds between the amide group and active-site residues .

- MD Simulations : Assess stability of ligand-protein complexes over nanoseconds to identify key interaction residues .

(Basic) What are common impurities in this compound synthesis, and how are they characterized?

Answer:

- Byproducts : Unreacted starting materials (e.g., tert-butylbenzoyl chloride) or hydrolysis products (tert-butylbenzoic acid).

- Detection : HPLC with UV detection (λ = 254 nm) or LC-MS for low-abundance impurities.

- Quantification : Calibration curves using spiked standards to determine impurity levels (<0.1% for pharmaceutical-grade purity) .

(Advanced) How to design interaction studies to evaluate biological activity of this compound?

Answer:

- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure dissociation constants (K).

- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) to determine IC values.

- Cellular Uptake : Radiolabeling (e.g., ) with PET imaging to track intracellular distribution .

(Advanced) What strategies minimize side reactions during tert-butyl group introduction?

Answer:

- Protecting Groups : Use acid-labile groups (e.g., Boc) to shield reactive sites during acylation.

- Catalyst Selection : Lewis acids (e.g., AlCl) for Friedel-Crafts alkylation without cleaving the tert-butyl moiety.

- Byproduct Mitigation : Add molecular sieves to absorb HCl byproducts, shifting equilibrium toward product formation .

(Basic) What solvents and conditions are optimal for recrystallizing this compound?

Answer:

- Solvent Pairing : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (gradient elution).

- Temperature Gradient : Dissolve at reflux (~78°C for ethanol), cool slowly to 4°C for crystal nucleation.

- Yield Improvement : Repeat recrystallization until melting point stabilizes (mp ~145–148°C) .

(Advanced) How does steric hindrance from the tert-butyl group influence regioselectivity in derivatization reactions?

Answer:

- Steric Effects : The bulky tert-butyl group directs electrophilic substitution to the para position of the fluorobenzamide ring.

- Computational Validation : Use Mulliken population analysis to predict charge distribution and reactive sites.

- Experimental Proof : Synthesize regioselective derivatives (e.g., nitro or bromo substitutions) and compare with DFT predictions .

(Advanced) What analytical workflows address low yields in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify critical parameters.

- Scale-Up Adjustments : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.